
(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-benzyl-2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamide” is a type of acrylamide compound. It is related to 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID, which has a linear formula of C15H11NO3 .
Molecular Structure Analysis
The molecular structure of related compound 2-CYANO-3-(5-P-TOLYL-FURAN-2-YL)-ACRYLIC ACID has a linear formula of C15H11NO3 . For a more detailed molecular structure analysis, specialized software or databases would be needed.Chemical Reactions Analysis
The compound has been studied for its effects on α7 nicotinic acetylcholine receptors . It has been found to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions .Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis
A notable application involves the green organic chemistry synthesis of similar compounds, such as E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. This process benefits from the use of filamentous marine and terrestrial-derived fungi for enantioselective ene-reduction, highlighting an environmentally friendly approach to chemical synthesis. The use of fungi like Penicillium citrinum and Aspergillus sydowii for biotransformation processes exemplifies the integration of biological systems into chemical synthesis, leading to compounds with stereogenic centers valuable in drug development and materials science (Jimenez et al., 2019).
Heterocyclic Chemistry
The compound is also relevant in the field of heterocyclic chemistry, where it can participate in the synthesis of new types of spiro compounds through addition and cyclization reactions. Such compounds have potential applications in developing new materials and molecules with unique optical and electronic properties, contributing to advances in organic electronics and photonics (Huang & Wamhoff, 1984).
Molecular Rearrangements
Another area of application involves molecular rearrangements where similar compounds undergo transformation to produce novel organic structures. These transformations can lead to the development of new synthetic methodologies, contributing to the synthesis of complex molecules for pharmaceuticals and agrochemicals (Yokoyama et al., 1985).
Wirkmechanismus
Zukünftige Richtungen
The compound and its effects on α7 nicotinic acetylcholine receptors have been studied in the context of cognitive deficits and negative-like symptoms in a rat model of schizophrenia . The findings suggest that α7-PAMs could be used either alone or in combination with antipsychotics for schizophrenia therapy . This indicates potential future directions for research and therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-7-9-18(10-8-16)21-12-11-20(26-21)13-19(14-23)22(25)24-15-17-5-3-2-4-6-17/h2-13H,15H2,1H3,(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJIKMLNGTGOS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)
![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)

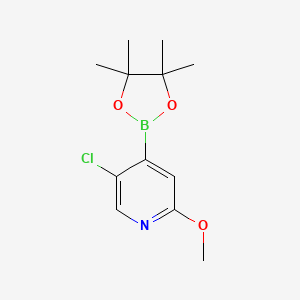
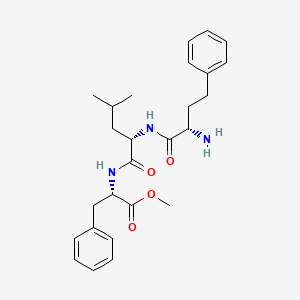
![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-{4-[(2,4-dimethylbenzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2659952.png)
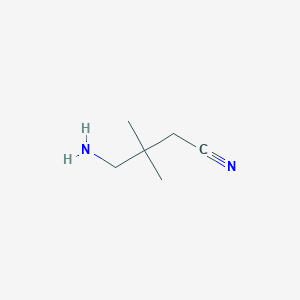
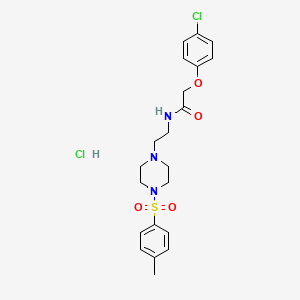
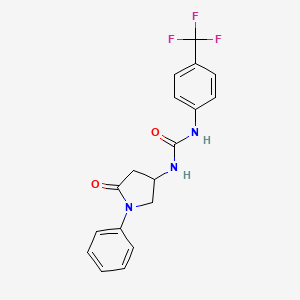
![6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)
![3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2659959.png)
